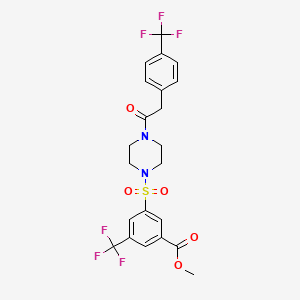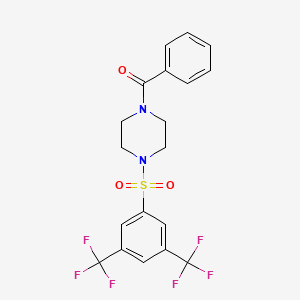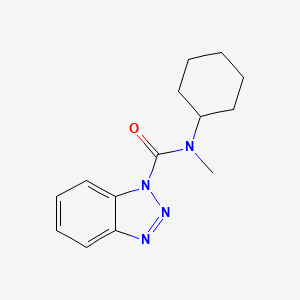
Tetra-substituted urea derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra-substituted urea derivative 1 is a compound characterized by the presence of four substituent groups attached to the urea core. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetra-substituted urea derivatives can be synthesized through several methods. One common approach involves the reaction of carbamate-protected primary or secondary amines with primary or secondary amines in the presence of stoichiometric quantities of trimethylaluminum . Another method includes the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is particularly advantageous due to its simplicity and environmental friendliness.
Industrial Production Methods
Industrial production of tetra-substituted urea derivatives often involves the use of phosgene or isocyanates as intermediates. These intermediates react with amines to form the desired urea derivatives . The process is typically carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetra-substituted urea derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding urea oxides.
Reduction: Reduction reactions can convert urea derivatives into amines.
Substitution: Substitution reactions involve the replacement of one substituent group with another.
Common Reagents and Conditions
Common reagents used in these reactions include phenyliodine diacetate, potassium isocyanate, and trimethylaluminum . Reaction conditions vary depending on the desired transformation, but they often involve mild temperatures and aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted ureas, amines, and urea oxides. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Tetra-substituted urea derivatives have a wide range of scientific research applications:
Chemistry: They are used as building blocks for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of tetra-substituted urea derivatives involves their interaction with specific molecular targets and pathways. For example, in medicinal applications, these compounds may inhibit enzymes or receptors involved in disease progression . The exact mechanism depends on the specific structure and substituents of the urea derivative.
Comparison with Similar Compounds
Tetra-substituted urea derivatives can be compared with other urea derivatives such as mono-, di-, and tri-substituted ureas. The unique feature of tetra-substituted urea derivatives is the presence of four substituent groups, which can significantly influence their chemical and biological properties . Similar compounds include:
Mono-substituted ureas: Contain one substituent group.
Di-substituted ureas: Contain two substituent groups.
Tri-substituted ureas: Contain three substituent groups.
The tetra-substituted urea derivatives are unique due to their enhanced stability and potential for diverse functionalization, making them valuable in various applications.
Properties
Molecular Formula |
C14H18N4O |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-cyclohexyl-N-methylbenzotriazole-1-carboxamide |
InChI |
InChI=1S/C14H18N4O/c1-17(11-7-3-2-4-8-11)14(19)18-13-10-6-5-9-12(13)15-16-18/h5-6,9-11H,2-4,7-8H2,1H3 |
InChI Key |
ATPCFTJMZOBYDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




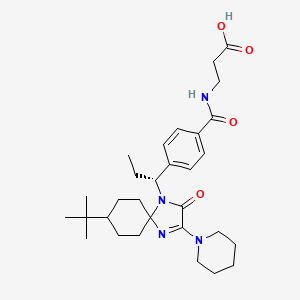

![2-[4-(dimethylamino)-1-[(4-ethoxy-2,6-difluorophenyl)methyl]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10836340.png)
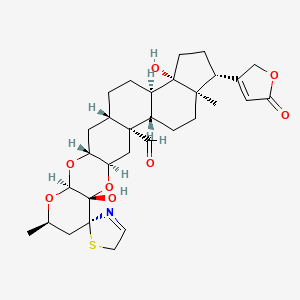
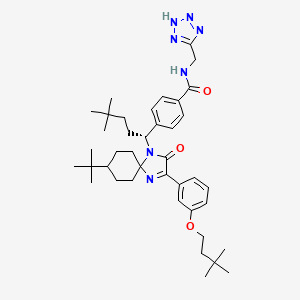
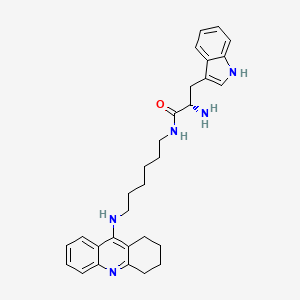
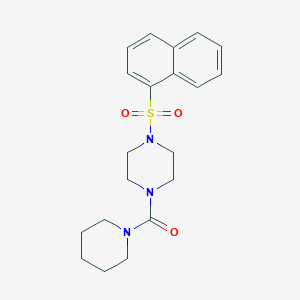
![1-(2,6-Dichloropyridin-4-yl)-3-(3-methyl-4-propan-2-yl-1-prop-2-enylpyrazolo[3,4-b]pyridin-6-yl)oxyurea](/img/structure/B10836365.png)
